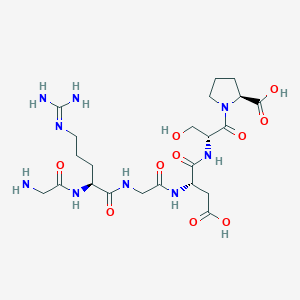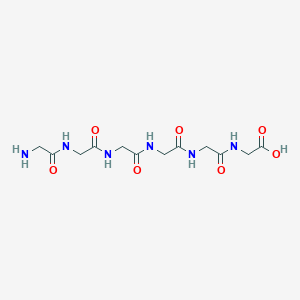
グリシル-アルギニン-グリシル-アスパラギン酸-セリン
概要
説明
グリシル-アルギニル-グリシル-アスパルチル-セリルは、グリシン、アルギニン、アスパラギン酸、セリンの4つのアミノ酸からなるペンタペプチドです。この配列は、細胞外マトリックスに存在する高分子量の糖タンパク質であるフィブロネクチンに由来します。 グリシル-アルギニル-グリシル-アスパルチル-セリルは、細胞接着、移動、分化における役割で知られており、さまざまな生物学的プロセスや医療用途において重要な分子となっています .
科学的研究の応用
Gly-Arg-Gly-Asp-Ser has a wide range of applications in scientific research:
Chemistry: Used as a building block for designing novel peptides and proteins.
Biology: Plays a crucial role in cell adhesion, migration, and differentiation studies.
Medicine: Utilized in drug delivery systems, tissue engineering, and regenerative medicine.
Industry: Applied in the development of biomaterials and surface coatings to enhance cell adhesion
作用機序
グリシル-アルギニル-グリシル-アスパルチル-セリルは、主に細胞表面のインテグリン受容体への結合によってその効果を発揮します。この相互作用は、細胞接着、移動、分化を制御する細胞内シグナル伝達経路のカスケードを引き起こします。 このペプチドは、インテグリン受容体αvβ3とαvβ5に特異的に結合し、推定IC50値は約5μMと6.5μMです .
生化学分析
Biochemical Properties
Gly-Arg-Gly-Asp-Ser plays a crucial role in biochemical reactions. It binds to integrin receptors αvβ3 and αvβ5 . The interaction between Gly-Arg-Gly-Asp-Ser and these integrin receptors is essential for various cellular functions.
Cellular Effects
Gly-Arg-Gly-Asp-Ser influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its interaction with integrin receptors can trigger intracellular signaling pathways, leading to changes in gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, Gly-Arg-Gly-Asp-Ser exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to integrin receptors, which can lead to the activation or inhibition of enzymes involved in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gly-Arg-Gly-Asp-Ser can change over time. Studies have shown that this peptide can have long-term effects on cellular function
準備方法
合成経路と反応条件
グリシル-アルギニル-グリシル-アスパルチル-セリルの合成は、通常、固相ペプチド合成(SPPS)を用いて行われます。この方法は、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を逐次的に付加することを可能にします。このプロセスには、以下の手順が含まれます。
最初のアミノ酸の結合: 最初のアミノ酸(グリシン)のカルボキシル基が樹脂に結合されます。
脱保護: アミノ酸のアミノ基上の保護基が除去されます。
カップリング: 次のアミノ酸(アルギニン)が活性化され、成長中のペプチド鎖に結合されます。
繰り返し: 手順2と3が、残りのアミノ酸(グリシン、アスパラギン酸、セリン)に対して繰り返されます。
工業的生産方法
グリシル-アルギニル-グリシル-アスパルチル-セリルの工業的生産は、同様の原理に基づいていますが、より大規模に行われます。自動ペプチド合成機がプロセスを合理化するために使用されることが多く、高純度と高収率が保証されます。 高性能液体クロマトグラフィー(HPLC)が精製に広く使用されています .
化学反応の分析
反応の種類
グリシル-アルギニル-グリシル-アスパルチル-セリルは、さまざまな化学反応を起こす可能性があります。これには、以下が含まれます。
酸化: この反応は、ペプチド配列中に存在する場合、メチオニンまたはシステイン残基で起こる可能性があります。
還元: 存在する場合、ジスルフィド結合は遊離チオールに還元されます。
一般的な試薬と条件
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオトレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。
主要な生成物
これらの反応から生成される主要な生成物は、ペプチドに対して行われた特定の修飾によって異なります。 たとえば、酸化はスルホキシドまたはスルホン誘導体の形成につながる可能性があり、還元は遊離チオールを生成する可能性があります .
科学研究への応用
グリシル-アルギニル-グリシル-アスパルチル-セリルは、科学研究において幅広い用途があります。
化学: 新規ペプチドやタンパク質の設計のための構成要素として使用されます。
生物学: 細胞接着、移動、分化研究において重要な役割を果たします。
医学: 薬物送達システム、組織工学、再生医療に使用されます。
類似化合物との比較
類似化合物
アルギニル-グリシル-アスパルチル-セリル: フィブロネクチンに由来する別のペプチド配列で、細胞接着における役割で知られています。
グリシル-アルギニル-アラニル-アスパルチル-セリル-プロリル: グリシル-アルギニル-グリシル-アスパルチル-セリルの変異体で、アラニン残基が追加されています。
グリシル-プロリル-アルギニル-プロリル: 異なる配列ですが、同様の細胞接着特性を持つペプチド
独自性
グリシル-アルギニル-グリシル-アスパルチル-セリルは、その特定の配列とインテグリン受容体に対する高い親和性によりユニークであり、さまざまな生物学的および医療用途において貴重なツールとなっています。 細胞接着と移動を促進する能力は、他のペプチドとは異なります .
特性
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNVSYKVCGAEHK-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914518 | |
| Record name | 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96426-21-0 | |
| Record name | Glycyl-arginyl-glycyl-aspartyl-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096426210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: GRGDS is a pentapeptide containing the minimal amino acid sequence Arg-Gly-Asp (RGD) recognized by various integrin receptors on the surface of cells [, , ]. Integrins are transmembrane receptors that mediate cell-to-cell and cell-to-extracellular matrix (ECM) adhesion []. GRGDS competitively binds to integrins, preventing the binding of natural ligands such as fibronectin, vitronectin, and collagen [].
ANone: Blocking integrin function with GRGDS can have various downstream effects, including:
- Inhibition of platelet aggregation: GRGDS inhibits the binding of fibrinogen to platelet glycoprotein IIb/IIIa (αIIbβ3 integrin), preventing platelet aggregation [, ].
- Inhibition of cell adhesion and spreading: GRGDS can inhibit the attachment and spreading of various cell types, including fibroblasts, osteoblasts, and tumor cells, by blocking their interaction with ECM proteins [, , , ].
- Modulation of cell signaling: Integrin engagement activates various intracellular signaling pathways involved in cell survival, proliferation, migration, and differentiation. GRGDS binding can disrupt these signaling events and alter cellular behavior [, ].
ANone: The molecular formula of GRGDS is C21H39N9O11, and its molecular weight is 589.6 g/mol.
ANone: While spectroscopic data like NMR or IR might be available for GRGDS, the provided research papers primarily focus on its biological activity and mechanism of action, not its detailed structural characterization.
A: GRGDS is often incorporated into biomaterials to improve cell adhesion, proliferation, and differentiation [, ]. For example, GRGDS can be immobilized on titanium surfaces to enhance the osseointegration of dental implants [].
ANone: GRGDS is a peptide and does not possess intrinsic catalytic properties. Its activity relies on its ability to bind to integrins and modulate their function.
ANone: The provided research papers primarily focus on experimental studies of GRGDS. While computational studies could offer valuable insights into GRGDS-integrin interactions, such studies are not covered in the provided abstracts.
A: Even minor modifications to the RGD sequence, such as substituting Asp with Glu, can significantly reduce the peptide's ability to inhibit integrin binding and cell adhesion [, ]. The flanking residues outside the RGD motif can also influence activity and selectivity for different integrin subtypes [, ]. Cyclization of the peptide can enhance its potency and stability [].
ANone: The stability of GRGDS can be affected by factors like pH, temperature, and the presence of enzymes. Specific stability data under various conditions is not reported in the provided abstracts.
A: Encapsulating GRGDS into liposomes or nanoparticles can improve its stability, control its release, and enhance its delivery to target cells or tissues [, ].
ANone: The provided research primarily focuses on the fundamental mechanism of action, structure-activity relationship, and in vitro/in vivo effects of GRGDS. Information regarding SHE regulations, PK/PD, toxicity, drug delivery strategies, analytical methods, environmental impact, and other aspects mentioned in your query are not discussed in the provided abstracts.
ANone:
- Discovery of the RGD sequence as a cell-binding motif: The identification of the RGD sequence in fibronectin and its role in mediating cell adhesion was a significant milestone [].
- Development of synthetic RGD peptides as integrin antagonists: The synthesis of GRGDS and other RGD-containing peptides allowed researchers to investigate the function of specific integrins and explore their therapeutic potential [].
- Incorporation of GRGDS into biomaterials: The use of GRGDS to functionalize biomaterials and improve their biocompatibility represents an important application of this peptide [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B549875.png)





![(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide](/img/structure/B549908.png)




